

# Technical Support Center: Choline Tosylate

## Identity and Purity Confirmation

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### Compound of Interest

Compound Name: Choline tosylate

Cat. No.: B1631491

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This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for confirming the identity and purity of **Choline tosylate** post-synthesis.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary analytical techniques for confirming the identity of synthesized **Choline tosylate**?

**A1:** The primary techniques for confirming the identity of **Choline tosylate** are Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. These methods provide detailed information about the molecular structure of the compound.

**Q2:** How can I assess the purity of my **Choline tosylate** sample?

**A2:** High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of **Choline tosylate**. It can separate the target compound from unreacted starting materials and other potential impurities. Elemental Analysis (CHNOS) can also be used to confirm the elemental composition and support purity assessment.

**Q3:** What are the expected impurities in a typical **Choline tosylate** synthesis?

A3: Based on the common synthesis route from methyl tosylate and N,N-dimethylethanolamine[1], potential impurities include:

- Unreacted N,N-dimethylethanolamine
- Unreacted methyl tosylate
- Side-products from the quaternization reaction. In the synthesis of quaternary ammonium salts, unreacted tertiary amines and their salts can be common impurities[2].

Q4: My synthesized product has a low melting point. What could be the issue?

A4: A low or broad melting point range typically indicates the presence of impurities. The reported melting point for **Choline tosylate** is around 95 °C[1][3]. You should proceed with purity analysis using HPLC to identify and quantify any impurities.

## Troubleshooting Guides

### Identity Confirmation Issues

Issue	Possible Cause	Recommended Action
<sup>1</sup> H NMR spectrum shows unexpected peaks.	Presence of residual solvent or synthesis impurities (e.g., N,N-dimethylethanolamine, methyl tosylate).	Integrate all peaks and compare the ratios to the expected structure. Spike the sample with starting materials to see if any peaks increase in intensity. Purify the sample via recrystallization.
Mass spectrum does not show the expected molecular ion.	The compound may be fragmenting under the ionization conditions.	Use a softer ionization technique such as Electrospray Ionization (ESI). Look for the characteristic choline fragment at m/z 104.1.
FT-IR spectrum is missing key characteristic peaks.	The synthesized product is not Choline tosylate or is highly impure.	Compare the spectrum with reference spectra of the starting materials. Re-evaluate the synthesis procedure and purify the product.

## Purity Assessment Issues

Issue	Possible Cause	Recommended Action
HPLC chromatogram shows multiple peaks.	The sample is impure.	Identify the main product peak and calculate the area percentage of all peaks to estimate purity. If the impurity profile is complex, consider using a gradient elution method for better separation.
Poor peak shape in HPLC analysis.	Inappropriate column or mobile phase. Ion-pairing agent may be needed.	For a polar compound like Choline tosylate, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. Ensure the mobile phase pH is suitable for the analyte.
Elemental analysis results do not match the theoretical values.	The sample contains impurities or residual solvent.	Ensure the sample is thoroughly dried before analysis. If the results are still off, it confirms the presence of impurities that need to be removed.

## Experimental Protocols & Data Presentation

### Identity Confirmation

#### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Provides information on the proton environments in the molecule.
- $^{13}\text{C}$  NMR: Provides information on the carbon environments in the molecule.

#### Experimental Protocol:

- Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ).

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data and assign the peaks based on their chemical shifts, multiplicities, and integrations.

Expected  $^1\text{H}$  NMR Chemical Shifts (in  $\text{D}_2\text{O}$ ):

Protons	Chemical Shift (ppm)	Multiplicity	Integration
$\text{N}(\text{CH}_3)_3$	~3.20	singlet	9H
$\text{N}-\text{CH}_2$	~3.51	triplet	2H
$\text{O}-\text{CH}_2$	~4.05	triplet	2H
$\text{Ar}-\text{CH}_3$ (tosylate)	~2.40	singlet	3H
$\text{Ar}-\text{H}$ (tosylate)	~7.35	doublet	2H
$\text{Ar}-\text{H}$ (tosylate)	~7.65	doublet	2H

(Data are estimations based on published data for choline<sup>[4]</sup> and tosylate moieties.)

Expected  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{D}_2\text{O}$ ):

Carbon	Chemical Shift (ppm)
N(CH <sub>3</sub> ) <sub>3</sub>	~56.6
N-CH <sub>2</sub>	~70.1
O-CH <sub>2</sub>	~58.3
Ar-CH <sub>3</sub> (tosylate)	~21.0
Ar-C (tosylate)	~126.0, ~130.0
Ar-C-S (tosylate)	~140.0, ~143.0
(Data are estimations based on published data for choline <sup>[4]</sup> and general chemical shift tables.)	

## 2. Mass Spectrometry (MS)

Confirms the molecular weight of the compound.

Experimental Protocol:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
- Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).
- Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum Data:

Ion	Expected m/z
[M-OTs] <sup>+</sup> (Choline cation)	104.1
[M+H] <sup>+</sup> (Full molecule)	276.1
[M+Na] <sup>+</sup>	298.1
(Calculated based on a molecular weight of 275.36 g/mol <sup>[5]</sup> )	

### 3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Identifies the functional groups present in the molecule.

Experimental Protocol:

- Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
- Identify the characteristic absorption bands.

Expected FT-IR Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretch (alcohol)	3200-3400 (broad)
C-H stretch (aliphatic)	2850-3000
C-H stretch (aromatic)	3000-3100
C=C stretch (aromatic)	1450-1600
S=O stretch (sulfonate)	1150-1250 and 1030-1070
C-N stretch	1000-1250

(Data are estimations based on published spectra for choline chloride[6][7] and general FT-IR correlation tables.)

## Purity Assessment

### 1. High-Performance Liquid Chromatography (HPLC)

Separates and quantifies the components of the sample.

Experimental Protocol:

- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like **Choline tosylate**.

- **Mobile Phase:** A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used[8][9][10][11]. A gradient elution may be necessary to separate impurities with different polarities.
- **Detector:** Due to the lack of a strong chromophore, UV detection may not be sensitive. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD)[11], or a Mass Spectrometer (MS) are more suitable detection methods.
- **Sample Preparation:** Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
- **Analysis:** Inject the sample and integrate the peak areas to determine the purity.

Example HPLC Method:

Parameter	Condition
Column	HILIC, 2.1 x 100 mm, 2.7 µm
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	90% B to 50% B over 10 minutes
Flow Rate	0.4 mL/min
Detector	ELSD or CAD
(This is a starting point and may require optimization for your specific sample and system.)	

## 2. Elemental Analysis

Determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

Experimental Protocol:

- Submit a pure, dry sample for CHNS analysis.

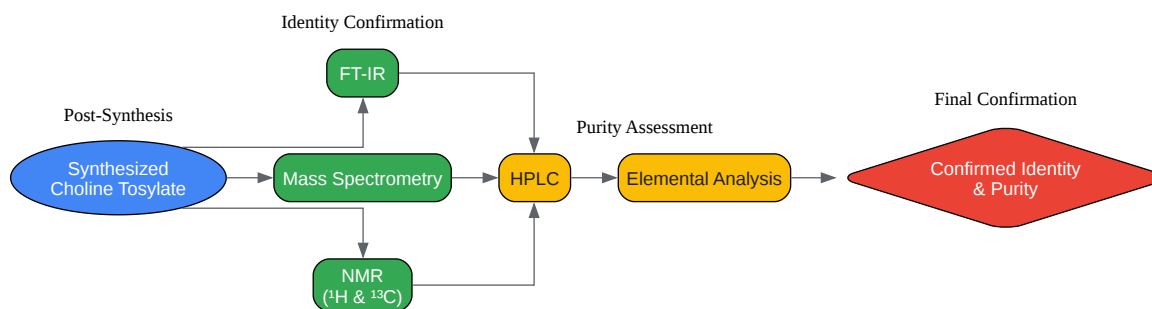


- Compare the experimental percentages to the theoretical values.

Theoretical Elemental Composition of  $C_{12}H_{21}NO_4S$ :

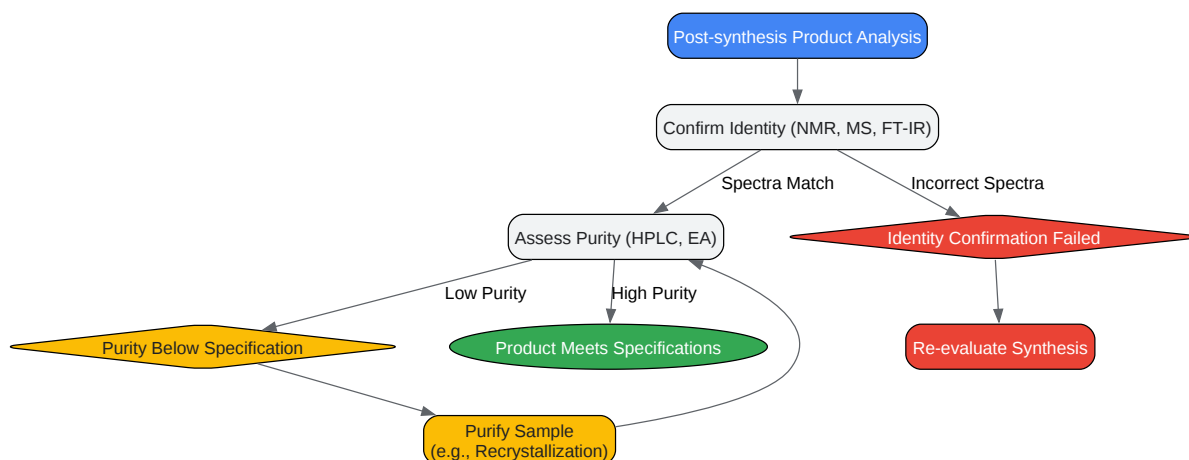
Element	Percentage
Carbon (C)	52.34%
Hydrogen (H)	7.69%
Nitrogen (N)	5.09%
Sulfur (S)	11.65%
Oxygen (O)	23.23%

## Visualized Workflows



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Caption: Experimental workflow for **Choline tosylate** characterization.



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Caption: Troubleshooting logical workflow.

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